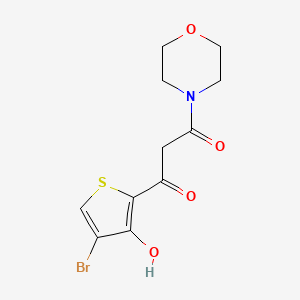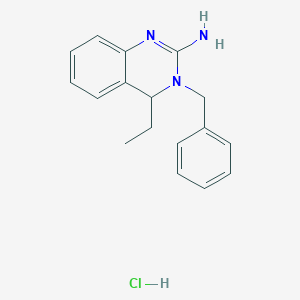
(5,6-Dimethoxy-3-pyridinyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6-Dimethoxypyridin-3-yl)acetaldehyde is a chemical compound characterized by its molecular structure, which includes a pyridine ring substituted with two methoxy groups at positions 5 and 6, and an acetaldehyde group at position 3. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,6-dimethoxypyridin-3-yl)acetaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 5,6-dimethoxypyridine-3-carboxaldehyde as the starting material.
Reduction Reaction: The carboxaldehyde group is reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reaction: The resulting alcohol is then oxidized to form the acetaldehyde group using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5,6-dimethoxypyridin-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include PCC, MnO2, and chromic acid (H2CrO4).
Reduction: Common reagents include LiAlH4, NaBH4, and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.
Major Products Formed:
Oxidation: 2-(5,6-dimethoxypyridin-3-yl)acetic acid.
Reduction: 2-(5,6-dimethoxypyridin-3-yl)ethanol.
Substitution: Various substituted pyridines depending on the electrophile used.
Applications De Recherche Scientifique
2-(5,6-dimethoxypyridin-3-yl)acetaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
2-(5,6-dimethoxypyridin-3-yl)acetaldehyde is structurally similar to other pyridine derivatives, such as 2-(5-methoxypyridin-3-yl)acetaldehyde and 2-(6-methoxypyridin-3-yl)acetaldehyde. its unique substitution pattern at positions 5 and 6 provides distinct chemical and biological properties. These differences can affect its reactivity, binding affinity, and overall utility in various applications.
Comparaison Avec Des Composés Similaires
2-(5-methoxypyridin-3-yl)acetaldehyde
2-(6-methoxypyridin-3-yl)acetaldehyde
2-(5,6-dimethoxypyridin-2-yl)acetaldehyde
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
2-(5,6-dimethoxypyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C9H11NO3/c1-12-8-5-7(3-4-11)6-10-9(8)13-2/h4-6H,3H2,1-2H3 |
Clé InChI |
IBHAAQIGBRNFSL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC(=C1)CC=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


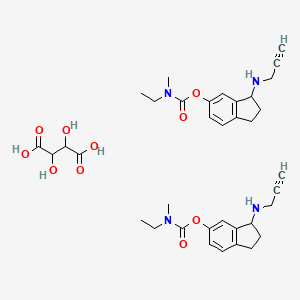
![N-[[[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B15359357.png)

![propan-2-yl N-[2-[(4-amino-2,5-dimethylphenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B15359368.png)
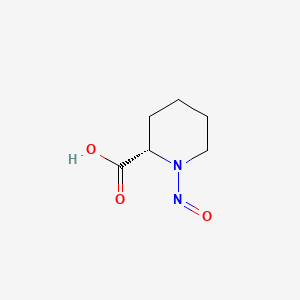
![4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15359387.png)
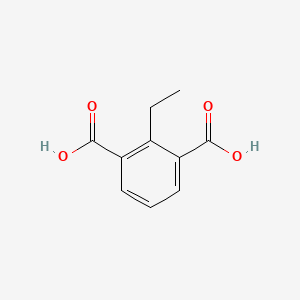
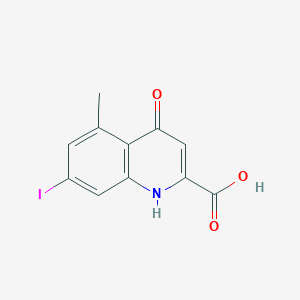

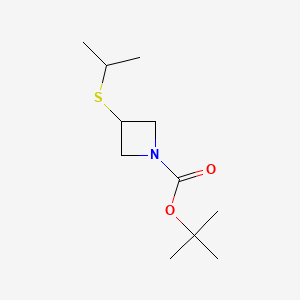
![2-[(E)-2,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15359407.png)
